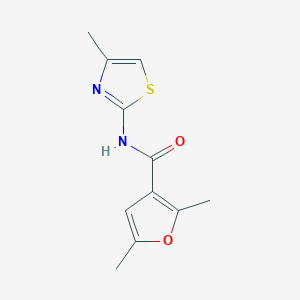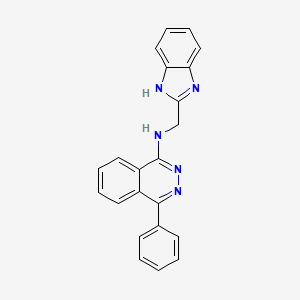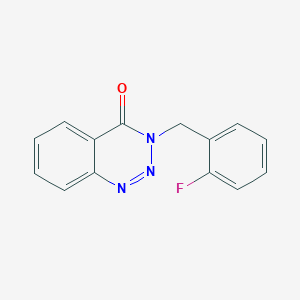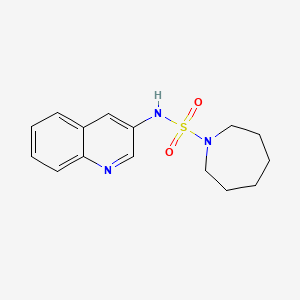
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide, also known as DTT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to a class of compounds known as thiazoles, which have been shown to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammatory cytokine production. In microbial infections, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In microbial infections, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to disrupt cell membranes and inhibit bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has several advantages for lab experiments, including its high purity and good yields. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has shown potent activity against a range of cancer cell lines, making it a potential candidate for further cancer research. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide. One potential area of research is the development of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide as a cancer therapeutic agent. Further studies are needed to determine the optimal dosing and administration of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide in vivo, as well as its potential toxicity and side effects. Additionally, further research is needed to determine the potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide as an antimicrobial agent and its potential use in the treatment of inflammatory diseases. Finally, further studies are needed to determine the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide and its potential interactions with other drugs and compounds.
Synthesemethoden
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide can be synthesized using a multistep process involving the reaction of 4-fluoroaniline with thioacetamide to form 4-fluorophenylthiourea. The thiourea is then reacted with 2-bromo-1,3-propanediol to form the desired product, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been optimized to yield a high purity product with good yields, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has shown promise in a variety of scientific research applications, including cancer treatment, inflammation, and microbial infections. In vitro studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-9-1-3-10(4-2-9)17-7-5-11(16)15-12-14-6-8-18-12/h1-4H,5-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOQPCPROFXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)
![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)